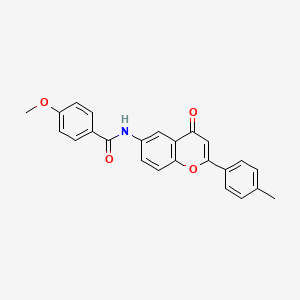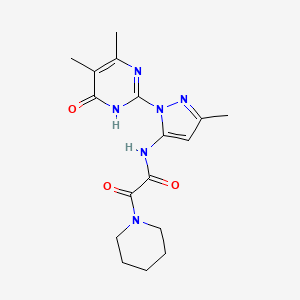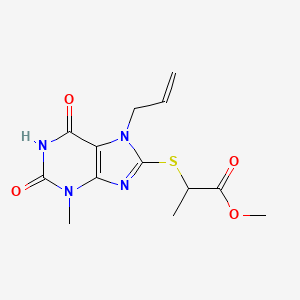
1-(7-(2-Chlorphenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a synthetic organic compound that features a thiazepane ring, a chlorophenyl group, and a cyclopentylthio substituent
Wissenschaftliche Forschungsanwendungen
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting with the formation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for improved reaction control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclohexylthio)ethanone: Similar structure but with a cyclohexylthio group instead of a cyclopentylthio group.
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a cyclopentylthio group.
Uniqueness
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is unique due to the combination of its thiazepane ring, chlorophenyl group, and cyclopentylthio substituent. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNOS2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-22-17)18(21)13-23-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAUURGWSXVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
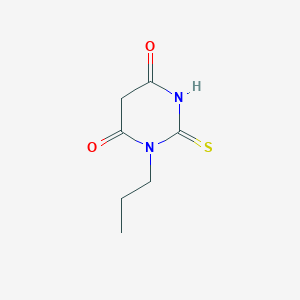
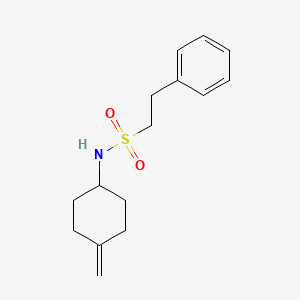
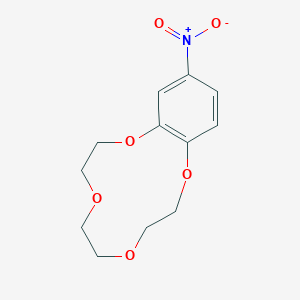
![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide](/img/structure/B2563516.png)
![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2563518.png)
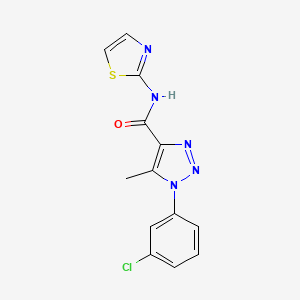
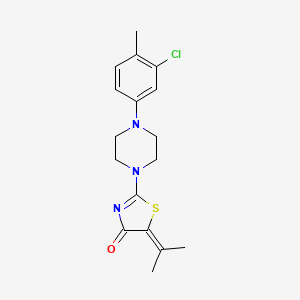
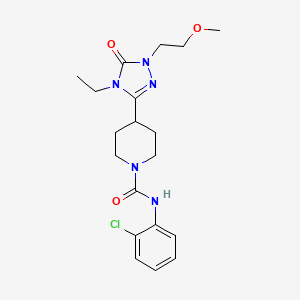
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2563524.png)
![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)

